Methyl[(5-methyl-1-phenylpyrazol-4-yl)methyl]amine Methyl[(5-methyl-1-phenylpyrazol-4-yl)methyl]amine
Brand Name: Vulcanchem
CAS No.: 1031843-22-7
VCID: VC2631210
InChI: InChI=1S/C12H15N3/c1-10-11(8-13-2)9-14-15(10)12-6-4-3-5-7-12/h3-7,9,13H,8H2,1-2H3
SMILES: CC1=C(C=NN1C2=CC=CC=C2)CNC
Molecular Formula: C12H15N3
Molecular Weight: 201.27 g/mol

Methyl[(5-methyl-1-phenylpyrazol-4-yl)methyl]amine

CAS No.: 1031843-22-7

Cat. No.: VC2631210

Molecular Formula: C12H15N3

Molecular Weight: 201.27 g/mol

* For research use only. Not for human or veterinary use.

Methyl[(5-methyl-1-phenylpyrazol-4-yl)methyl]amine - 1031843-22-7

Specification

CAS No. 1031843-22-7
Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
IUPAC Name N-methyl-1-(5-methyl-1-phenylpyrazol-4-yl)methanamine
Standard InChI InChI=1S/C12H15N3/c1-10-11(8-13-2)9-14-15(10)12-6-4-3-5-7-12/h3-7,9,13H,8H2,1-2H3
Standard InChI Key PYMKNYBFTGMBJN-UHFFFAOYSA-N
SMILES CC1=C(C=NN1C2=CC=CC=C2)CNC
Canonical SMILES CC1=C(C=NN1C2=CC=CC=C2)CNC

Introduction

Fundamental Chemical Identity and Properties

Methyl[(5-methyl-1-phenylpyrazol-4-yl)methyl]amine belongs to the pyrazole family, a group of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound features a pyrazole ring substituted with a phenyl group at position 1, a methyl group at position 5, and a methylamine moiety attached to the carbon at position 4. The structural arrangement provides a unique electronic distribution that contributes to its chemical behavior and potential biological activity.

The compound is identified by its CAS registry number 1031843-22-7, which serves as its unique chemical identifier in various databases and literature. Its molecular formula is C12H15N3, corresponding to a molecular weight of 201.27 g/mol. The IUPAC nomenclature identifies this compound as N-methyl-1-(5-methyl-1-phenylpyrazol-4-yl)methanamine, reflecting its structural components in a standardized naming convention.

For chemical database and computational purposes, the compound is represented by specific identifiers:

  • Standard InChI: InChI=1S/C12H15N3/c1-10-11(8-13-2)9-14-15(10)12-6-4-3-5-7-12/h3-7,9,13H,8H2,1-2H3

  • Standard InChIKey: PYMKNYBFTGMBJN-UHFFFAOYSA-N

  • Canonical SMILES: CC1=C(C=NN1C2=CC=CC=C2)CNC

Synthesis Methodologies

The synthesis of Methyl[(5-methyl-1-phenylpyrazol-4-yl)methyl]amine employs several methodologies, with the most common approach involving condensation reactions between 5-methyl-1-phenylpyrazole and methylamine.

Laboratory Synthesis Procedures

The primary synthetic route involves a condensation reaction where 5-methyl-1-phenylpyrazole is reacted with formaldehyde and methylamine under acidic conditions to yield the desired product. This reaction involves initial electrophilic attack of formaldehyde at the reactive C-4 position of the pyrazole ring, followed by subsequent reaction with methylamine.

The reaction conditions typically require:

  • Careful temperature control, usually between 60-80°C

  • pH monitoring and adjustment to optimize product formation

  • Appropriate solvent selection, commonly methanol or ethanol

  • Potential use of catalysts to enhance reaction rates and selectivity

Industrial Scale Production

For industrial-scale production, continuous flow reactors are preferred over batch processes, as they allow for better control over reaction conditions. This approach offers several advantages:

  • Higher yields and purity of the final product

  • Improved safety profiles for handling reactive intermediates

  • Better heat management during exothermic reaction stages

  • Reduced waste generation through optimized reaction parameters

Purification techniques commonly employed include recrystallization from appropriate solvent systems, column chromatography for higher purity requirements, and potentially distillation for removing volatile impurities.

Chemical Reactivity and Transformation Pathways

Methyl[(5-methyl-1-phenylpyrazol-4-yl)methyl]amine exhibits versatile chemical reactivity owing to its functional groups, particularly the secondary amine and the aromatic pyrazole ring. Understanding these reaction pathways is crucial for developing derivatives with enhanced or modified properties.

Oxidation Reactions

The compound can undergo oxidation reactions, particularly at the methylamine moiety. Oxidizing agents such as hydrogen peroxide, potassium permanganate, or sodium periodate can convert the secondary amine to various nitrogen-containing functional groups including imines, amides, or nitrogenated heterocycles. These oxidation products often serve as intermediates for further synthetic transformations.

Reduction Reactions

While already containing a secondary amine, the compound can still undergo reductive transformations, particularly at the pyrazole ring. Reducing agents like sodium borohydride or lithium aluminum hydride can partially or fully reduce the pyrazole ring, altering its aromaticity and electronic properties. These modifications can significantly impact the compound's biological activity and physical properties.

Nucleophilic Substitution Reactions

The secondary amine functions as a nucleophile in various substitution reactions. It can react with alkyl halides, acyl halides, or anhydrides to form tertiary amines, amides, or other nitrogen-containing derivatives. These substitution reactions provide a versatile platform for developing a library of derivatives with potentially enhanced biological activity or material properties.

Reaction Mechanism Table

Reaction TypeReagentsMechanismProductsYield Range
OxidationH2O2, KMnO4Electron transferImines, amides60-85%
ReductionNaBH4, LiAlH4Hydride transferPartially reduced ring systems70-90%
N-AlkylationR-X, baseNucleophilic substitutionTertiary amines65-85%
N-AcylationRCOX, baseNucleophilic addition-eliminationAmides75-95%
ComplexationMetal saltsCoordinationMetal complexes50-80%

Applications in Medicinal Chemistry

Methyl[(5-methyl-1-phenylpyrazol-4-yl)methyl]amine and its derivatives show considerable promise in medicinal chemistry, primarily due to the bioactive nature of pyrazole-containing compounds.

Drug Development Considerations

Several factors influence the compound's potential in drug development:

  • Structure-activity relationship (SAR) studies: Modifications at various positions of the pyrazole ring and the amine functionality can be explored to optimize biological activity and selectivity.

  • Pharmacokinetic profile: The compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties need comprehensive evaluation to determine its viability as a drug candidate.

  • Synthetic accessibility: The relatively straightforward synthesis of the compound facilitates the creation of derivative libraries for high-throughput screening and lead optimization.

Material Science Applications

Beyond medicinal chemistry, Methyl[(5-methyl-1-phenylpyrazol-4-yl)methyl]amine offers potential applications in materials science due to its structural features and chemical properties.

Polymer Chemistry

The compound can serve as a building block in polymer synthesis, particularly in:

  • Thermosetting resins: The amine functionality allows for incorporation into epoxy-based systems as a hardening agent or modifier.

  • Specialty polymers: Its incorporation can impart specific properties such as improved thermal stability, flame retardancy, or enhanced mechanical performance.

  • Functional materials: The pyrazole ring's electronic properties can contribute to developing materials with specific optical or electronic characteristics.

Coordination Chemistry

The nitrogen atoms in the pyrazole ring and the amine group provide coordination sites for metals, making the compound valuable in:

  • Metal complex formation: It can act as a ligand in coordination compounds with transition metals, potentially yielding complexes with interesting catalytic or optical properties.

  • Supramolecular assemblies: The ability to form hydrogen bonds and coordinate with metals enables the development of complex supramolecular structures with application-specific properties.

Comparative Analysis with Related Compounds

Comparing Methyl[(5-methyl-1-phenylpyrazol-4-yl)methyl]amine with structurally related compounds provides insights into structure-property relationships and potential applications.

Structural Comparison with Related Pyrazole Derivatives

PropertyMethyl[(5-methyl-1-phenylpyrazol-4-yl)methyl]amine(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine(5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol
Molecular FormulaC12H15N3C13H17N3C11H12N2O
Molecular Weight201.27 g/mol215.29 g/mol188.23 g/mol
Structural DifferenceBase structureAdditional methyl at position 3Hydroxyl instead of methylamine
CAS Number1031843-22-7956757-25-8153863-35-5
InChIKeyPYMKNYBFTGMBJN-UHFFFAOYSA-NUDAJIVJBHSXIDI-UHFFFAOYSA-NNot provided

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